

Disodium cocoamphodipropionate CAS number and molecular formula.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Disodium cocoamphodipropionate*

Cat. No.: *B1235945*

[Get Quote](#)

An In-depth Technical Guide to Disodium Cocoamphodipropionate

Executive Summary: This document provides a comprehensive technical overview of **Disodium Cocoamphodipropionate**, an amphoteric surfactant widely utilized in the personal care, cosmetic, and industrial cleaning sectors. It details the compound's chemical identity, physicochemical properties, synthesis pathway, and mechanisms of action. This guide is intended for researchers, scientists, and formulation professionals, offering detailed experimental protocols for performance evaluation and summarizing key toxicological data to support research and product development.

Chemical Identity

Disodium Cocoamphodipropionate is an amphoteric surfactant derived from coconut oil fatty acids. Its structure contains both an anionic carboxylate group and a cationic amino group, allowing it to exhibit a range of properties depending on the formulation's pH.

CAS Number: 68411-57-4[1][2][3]

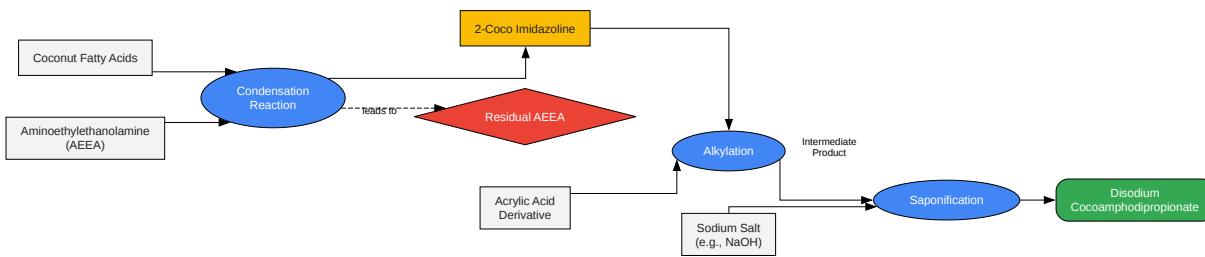
Molecular Formula: $C_{10}H_{18}N_2Na_2O_5$ [4][5]

Synonyms:

- beta-Alanine, N-(2-aminoethyl)-N-[2-(2-carboxyethoxy)ethyl]-, N-coco acyl derivs., disodium salts[5]
- N-(2-Coconut oil amidoethyl)-N-(2-(2-carboxyethyl)oxyethyl)-beta-aminopropionic acid, disodium salt

Physicochemical Properties

Disodium Cocoamphodipropionate is typically supplied as a clear, amber-colored aqueous solution, commonly at concentrations of 38-50% active solids.[2] The data for the pure compound is not extensively available in public literature; however, key properties of its commercial forms and related compounds are summarized below.


Property	Value / Description	Source(s)
Molecular Weight	292.24 g/mol	[4]
Appearance	Pale yellow to amber liquid (as an aqueous solution)	[5]
Solubility	Soluble in water	
pH (as supplied)	8.5 - 10.5 (for a 38-42% active solution)	
Log Kow (Octanol/Water)	Data not available for this specific compound. A structurally similar compound, Sodium Lauroamphoacetate, has a calculated Log Kow of -1, indicating high water solubility.	
Critical Micelle Conc.	Specific data not publicly available. The CMC for related amphoacetates has been reported in the range of 150-262 mg solids/L.	

Synthesis and Manufacturing

The synthesis of **Disodium Cocoamphodipropionate** is a multi-step process. While specific industrial protocols are proprietary, the general chemical pathway involves two primary stages:

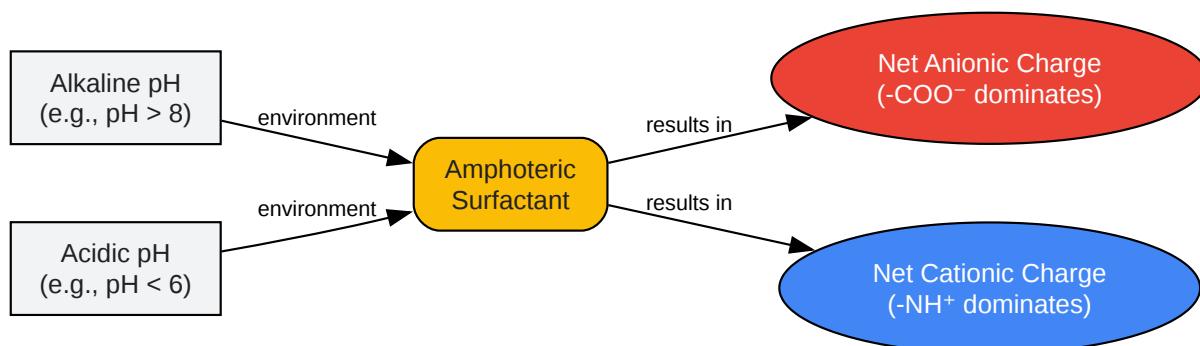
- Formation of 2-Alkyl Imidazoline: Coconut fatty acids are reacted with aminoethylethanolamine (AEEA) to form a 2-alkyl (coco) imidazoline intermediate.
- Alkylation and Saponification: The imidazoline intermediate is then reacted with an acrylic acid derivative, followed by saponification with a sodium salt to yield the final **Disodium Cocoamphodipropionate** structure.

A potential impurity from this synthesis route is the starting reactant, aminoethylethanolamine (AEEA).

[Click to download full resolution via product page](#)

General synthesis pathway for **Disodium Cocoamphodipropionate**.

Mechanism of Action

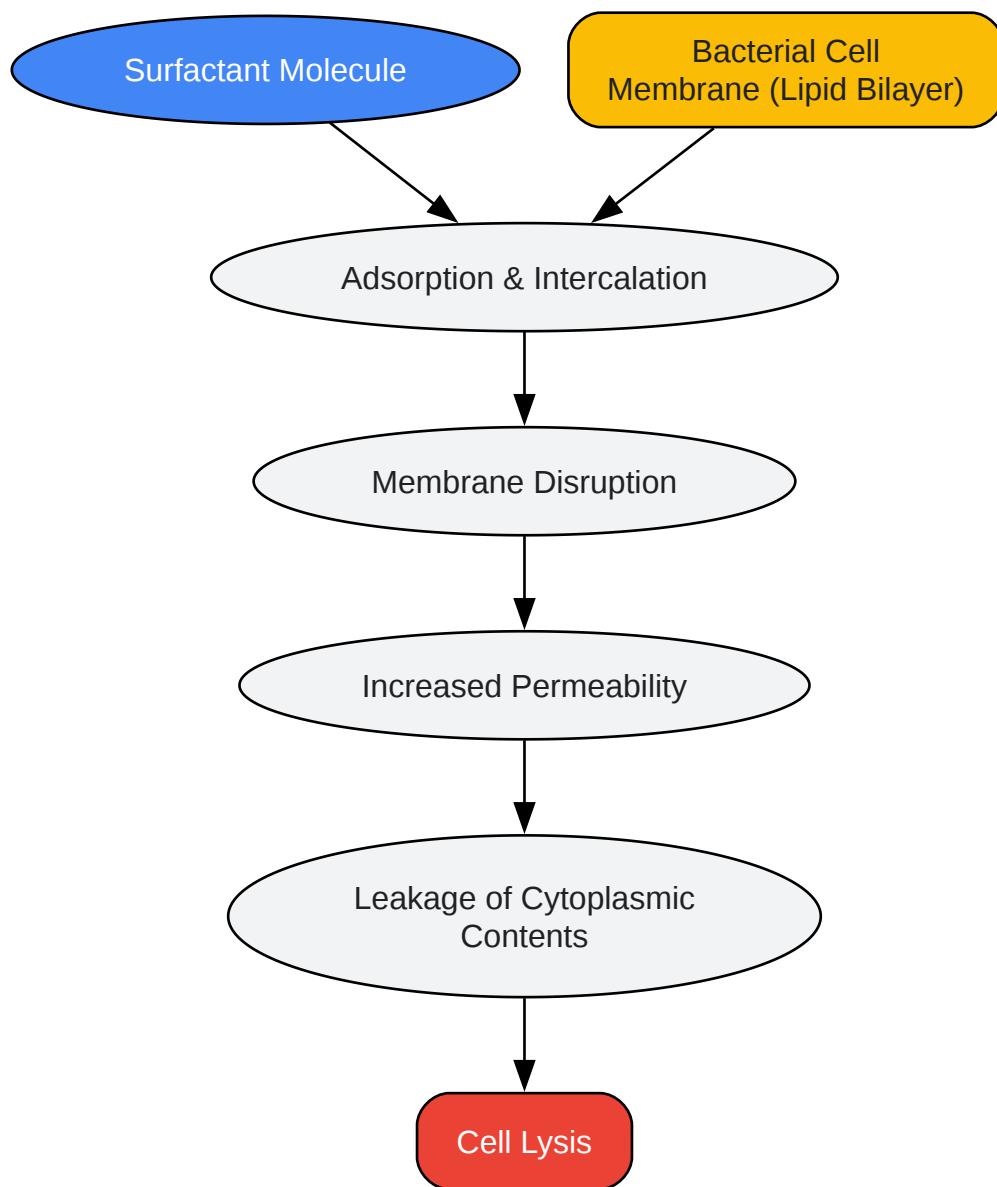

Surfactant and Hydrotrope Activity

As an amphoteric surfactant, **Disodium Cocoamphodipropionate** reduces the surface tension of water, allowing oils and dirt to be emulsified and washed away. Its molecules arrange themselves at the oil-water interface, with the lipophilic "coco" tail penetrating the oil and the hydrophilic head remaining in the water.

It is also an effective hydrotrope, capable of increasing the solubility of other surfactants and ingredients in high-electrolyte or high-alkaline formulations. This makes it valuable for creating stable, concentrated liquid detergents.

pH-Dependent Properties

The amphoteric nature of **Disodium Cocoamphodipropionate** means its net charge is dependent on the pH of the solution. In alkaline solutions, the carboxylic acid groups are deprotonated, giving the molecule a net anionic charge. In acidic conditions, the amino group becomes protonated, leading to a net cationic charge. This behavior influences its interaction with skin, hair, and other formulation components.



[Click to download full resolution via product page](#)

Influence of pH on the net charge of the surfactant.

Antimicrobial Mechanism

Like many surfactants, **Disodium Cocoamphodipropionate** exhibits antimicrobial properties. The primary mechanism involves the disruption of the microbial cell membrane. The lipophilic tail of the surfactant molecule intercalates into the lipid bilayer of the cell membrane, compromising its structural integrity. This leads to increased permeability, leakage of essential cytoplasmic contents, and ultimately, cell lysis.

[Click to download full resolution via product page](#)

General mechanism of surfactant-induced bacterial cell lysis.

Experimental Protocols

The following sections provide detailed methodologies for evaluating the key performance characteristics of **Disodium Cocoamphodipropionate** and similar surfactants.

Protocol: Foam Height and Stability Assessment (Modified Ross-Miles Method)

Objective: To determine the initial foam volume and the stability of the foam over time, based on the principles of ASTM D1173.

Materials:

- 1% (w/v) solution of **Disodium Cocoamphodipropionate** in deionized water.
- 1000 mL jacketed glass column (Ross-Miles apparatus).
- 250 mL pipette with a specified orifice.
- Stopwatch.
- Water bath for temperature control (e.g., 25°C).

Procedure:

- Equilibrate the Ross-Miles apparatus and the surfactant solution to the desired temperature (25°C).
- Add 50 mL of the surfactant solution to the bottom of the glass column.
- Fill the pipette with 200 mL of the surfactant solution.
- Position the pipette vertically over the column so that the tip is at the 900 mm mark.
- Allow the solution to run from the pipette into the column. Start the stopwatch as the solution begins to fall.
- Once the pipette is empty, immediately record the height of the foam generated in millimeters. This is the initial foam height.
- Record the foam height again at 1, 5, and 10-minute intervals.
- Calculate foam stability as a percentage of the initial height remaining at each time point.
- Perform the experiment in triplicate and report the average values.

Protocol: Antimicrobial Efficacy (Quantitative Suspension Test)

Objective: To evaluate the bactericidal activity of the surfactant against representative Gram-positive (*Staphylococcus aureus*) and Gram-negative (*Escherichia coli*) bacteria.

Materials:

- Test solutions of **Disodium Cocoamphodipropionate** at various concentrations (e.g., 0.1%, 0.5%, 1.0% w/v) in sterile deionized water.
- Overnight cultures of *S. aureus* (e.g., ATCC 6538) and *E. coli* (e.g., ATCC 8739) in Tryptic Soy Broth (TSB).
- Sterile phosphate-buffered saline (PBS).
- Broad-spectrum chemical neutralizer (e.g., Dey-Engley Broth).
- Tryptic Soy Agar (TSA) plates.
- Sterile test tubes, pipettes, and incubator.

Procedure:

- Inoculum Preparation: Centrifuge the overnight bacterial cultures, wash the pellets with PBS, and resuspend in PBS to a final concentration of approximately 1×10^8 CFU/mL.
- Exposure: In a sterile test tube, add 9.9 mL of the surfactant test solution. At time zero, add 0.1 mL of the prepared bacterial inoculum. Vortex for 10 seconds. This creates an initial bacterial concentration of $\sim 1 \times 10^6$ CFU/mL.
- Contact Time: Incubate the mixture for a specified contact time (e.g., 60 seconds, 5 minutes).
- Neutralization: At the end of the contact time, transfer 1 mL of the mixture into a tube containing 9 mL of Dey-Engley Broth to neutralize the antimicrobial activity of the surfactant.

- Quantification: Prepare 10-fold serial dilutions of the neutralized suspension in PBS. Plate 0.1 mL of appropriate dilutions onto TSA plates in duplicate.
- Incubation: Incubate the plates at $35 \pm 2^\circ\text{C}$ for 24-48 hours.
- Enumeration: Count the number of colonies on the plates and calculate the concentration of surviving bacteria (CFU/mL).
- Controls: Run a parallel control using sterile water instead of the surfactant solution to determine the initial inoculum count.
- Calculation: Calculate the log reduction in viable bacteria for each concentration and contact time compared to the control. A >3 -log reduction (99.9% kill) is typically considered effective.

Toxicology and Safety Summary

Disodium Cocoamphodipropionate has been reviewed by the Cosmetic Ingredient Review (CIR) Expert Panel, which concluded it is safe for use in cosmetic products when formulated to be non-sensitizing. Key toxicological findings are summarized below.

Endpoint	Result / Observation	Source(s)
Acute Oral Toxicity	Considered nontoxic in acute oral studies.	[2]
Ocular Irritation	Results vary with concentration. A shampoo containing 28.1% Disodium Cocoamphodiacetate (a related compound) was non-irritating to the human eye at dilutions up to 10%.	[2]
Dermal Irritation	Generally considered mild. A cleansing cream with 5% Disodium Cocoamphodipropionate was found to be non-irritating in a Human Repeat Insult Patch Test (HRIPT).	
Dermal Sensitization	A diluted hair product containing 0.1% Disodium Cocoamphodipropionate did not cause sensitization in a maximization assay. However, positive patch test reactions have been observed.	

Applications

The unique combination of mildness, foaming ability, and stability in complex formulations makes **Disodium Cocoamphodipropionate** a versatile ingredient in a wide range of products:

- Personal Care: Shampoos (including baby and ethnic hair products), facial cleansers, body washes, and liquid hand soaps.[\[6\]](#)
- Industrial & Household Cleaners: Hard surface cleaners, metal cleaners, and high-alkaline liquid detergents where its hydroscopic properties are beneficial.

- Specialty Applications: Used in industrial processes such as electroplating.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. Disodium Cocoamphodipropionate (Explained + Products) [incidecoder.com]
- 4. Disodium Cocoamphodipropionate | Cosmetic Ingredients Guide [ci.guide]
- 5. Proving the antimicrobial spectrum of an amphoteric surfactant-sol-gel coating: a food-borne pathogen study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. specialchem.com [specialchem.com]
- To cite this document: BenchChem. [Disodium cocoamphodipropionate CAS number and molecular formula.]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1235945#disodium-cocoamphodipropionate-cas-number-and-molecular-formula\]](https://www.benchchem.com/product/b1235945#disodium-cocoamphodipropionate-cas-number-and-molecular-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com